1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine

QSAR Lipophilicity CNS Drug Design

1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine (CAS 169943-53-7) is a differentiated PPMA building block. Its cyclopropylmethyl N-substituent confers steric bulk and conformational constraint distinct from N-methyl or N-ethyl analogs, directly influencing metabolic stability via attenuated CYP-mediated N-dealkylation. With a LogP of 4.37 and tPSA of 21.26 Ų, it meets empirical guidelines for passive BBB penetration, positioning it as a CNS-screening candidate. For SAR studies targeting monoaminergic systems, this compound offers a 4-phenoxy substitution pattern separate from the 2-phenoxy dual reuptake inhibitor series. Procurement supports QSAR model validation (5-HT2A, SERT, hERG) and α1A-adrenoceptor antagonist profiling. Request a quote for immediate research use.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 169943-53-7
Cat. No. B3109036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine
CAS169943-53-7
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-2-4-16(5-3-1)19-17-10-8-15(9-11-17)13-18-12-14-6-7-14/h1-5,8-11,14,18H,6-7,12-13H2
InChIKeyGPSYUSNUBBWBIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine (CAS 169943-53-7): Compound Class and Baseline Characteristics


1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine (CAS 169943-53-7), also referred to as N-(cyclopropylmethyl)-N-(4-phenoxybenzyl)amine, is a secondary amine belonging to the phenoxyphenyl-methanamine (PPMA) structural class [1]. It possesses the molecular formula C17H19NO and a molecular weight of 253.34 g/mol . The compound features a cyclopropylmethyl substituent on the amine nitrogen and a 4-phenoxyphenyl group attached to the methylene bridge. This structural architecture places it within a class of compounds investigated for interactions with monoaminergic targets, including the serotonin transporter (SERT), 5-HT2A receptor, and hERG potassium channel, as characterized by published quantitative structure–activity relationship (QSAR) models [1].

Why 1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine Cannot Be Simply Replaced by a Generic PPMA Analog


Within the phenoxyphenyl-methanamine (PPMA) class, relatively small structural modifications produce measurably divergent pharmacological profiles. Published QSAR models for 5-HT2A, SERT, and hERG activities demonstrate that the identity of the N-alkyl substituent and the substitution pattern on the aromatic rings generate distinct activity clusters [1]. The cyclopropylmethyl group present in CAS 169943-53-7 confers a unique combination of steric bulk, conformational constraint, and electronic character compared to simple methyl, ethyl, or benzyl analogs. This is further reflected in calculated physicochemical properties: the cyclopropylmethyl derivative has a LogP of approximately 4.37 and a topological polar surface area (tPSA) of 21.26 Ų , which differ meaningfully from the N-methyl analog (CAS 169943-40-2; LogP ~3.51) . Such differences directly influence membrane permeability, metabolic stability, and off-target binding profiles, making simple substitution between PPMA congeners scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine vs. Structural Analogs


N-Alkyl Substituent Size and Lipophilicity Profile vs. N-Methyl Analog

Relative to the N-methyl analog (CAS 169943-40-2), the cyclopropylmethyl substituent in CAS 169943-53-7 increases the calculated LogP by approximately 0.86 units (4.37 vs. 3.51) . This predicted increase in lipophilicity is consistent with the greater hydrocarbon surface area of the cyclopropylmethyl group. In the published PPMA QSAR framework, the nature of the N-alkyl substituent contributes to the hydrophobic descriptor space that correlates with 5-HT2A and SERT binding affinity (model R² values of 0.73 and 0.45, respectively) [1]. A higher LogP may enhance passive membrane permeability but also carries a risk of elevated hERG affinity, a trade-off explicitly modeled in the PPMA QSAR study.

QSAR Lipophilicity CNS Drug Design

Conformational Constraint from Cyclopropyl Group vs. Flexible N-Alkyl Analogs

The cyclopropyl ring in CAS 169943-53-7 introduces conformational rigidity at the amine nitrogen that is absent in comparators bearing linear or branched alkyl chains (e.g., N-methyl, N-ethyl, N-isopropyl analogs). Cyclopropylamines are recognized in medicinal chemistry as privileged motifs that can enhance metabolic stability by resisting N-dealkylation, a common oxidative metabolic pathway for alkylamines [1]. Furthermore, the cyclopropyl ring can engage in characteristic π-character bonding interactions that influence receptor binding geometry in ways not achievable by simple alkyl groups. This structural feature is documented across multiple cyclopropylamine-based drug discovery programs targeting CNS receptors [2].

Conformational Analysis Metabolic Stability Molecular Design

4-Phenoxy Substitution Pattern vs. 2-Phenoxy Positional Isomers in PPMA QSAR Models

The published PPMA QSAR study established that substitution position on the phenoxy ring ('A' ring) is a key determinant of biological activity, with Hammett σ values and substituent size parameters producing R² values of 0.73 for 5-HT2A and 0.45 for SERT activity predictions [1]. The 4-phenoxy substitution pattern of CAS 169943-53-7 electronically and sterically differs from the 2-phenoxy isomer series, exemplified by 1-(2-phenoxyphenyl)methanamine derivatives that have been reported to possess dual 5-HT/NA reuptake pharmacology [2]. The para-substitution in CAS 169943-53-7 is expected to exert distinct electronic effects through resonance (Hammett σp vs. σo), directly impacting the QSAR-predicted balance between 5-HT2A antagonism and SERT inhibition.

Positional Isomerism 5-HT2A Selectivity SERT Affinity

Topological Polar Surface Area (tPSA) as a Predictor of CNS Bioavailability vs. Heavier Analogs

CAS 169943-53-7 has a calculated topological polar surface area (tPSA) of 21.26 Ų , which falls well below the empirical threshold of <60-70 Ų generally associated with favorable passive blood-brain barrier (BBB) penetration [1]. This value is identical to that of its N-methyl analog (CAS 169943-40-2, tPSA = 21.26 Ų) because tPSA is dominated by the single secondary amine nitrogen in both molecules. However, when compared to analogs bearing additional polar functionality (e.g., hydroxyl, carboxyl, or additional heteroatoms on the phenoxy ring), CAS 169943-53-7 retains the minimal tPSA characteristic of a CNS-penetrant chemotype within the PPMA class, while the cyclopropylmethyl group adds lipophilicity and conformational constraint absent in the simpler N-methyl variant.

CNS Drug Design Brain Penetration Physicochemical Properties

Synthetic Accessibility and Patent-Documented Reductive Amination Route with 78% Yield

The synthesis of CAS 169943-53-7 has been documented via reductive amination of 4-phenoxybenzaldehyde with cyclopropylmethylamine using sodium cyanoborohydride in methanol, yielding 78% of the title compound as a colorless oil after silica gel chromatography . This one-step procedure from commercially available starting materials (4-phenoxybenzaldehyde and cyclopropylmethylamine) contrasts with the multi-step sequences required for structurally related compounds such as [1-(4-phenoxyphenyl)cyclopropyl]methanamine (CAS 1369033-77-1), which necessitates cyclopropane ring construction on the aryl scaffold. The documented purity is supported by 1H NMR and MS characterization data.

Synthetic Chemistry Reductive Amination Scalability

Optimal Research and Industrial Application Scenarios for 1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine (CAS 169943-53-7)


CNS Drug Discovery: Lead-like Scaffold for Serotonergic Target Modulation

Based on the PPMA QSAR framework that models 5-HT2A and SERT activities with R² values of 0.73 and 0.45 respectively [1], CAS 169943-53-7 is structurally positioned as a CNS-oriented screening candidate. Its calculated LogP of 4.37 and tPSA of 21.26 Ų satisfy empirical guidelines for passive BBB penetration. The 4-phenoxy substitution pattern places this compound in a distinct SAR region from the extensively studied 2-phenoxy dual reuptake inhibitor series [2], offering a differentiated starting point for medicinal chemistry campaigns targeting serotonergic pathways with potentially reduced noradrenergic activity.

Metabolic Stability Optimization: Cyclopropylmethyl as a Strategic N-Substituent

Research programs encountering rapid N-dealkylation with N-methyl or N-ethyl PPMA analogs can employ CAS 169943-53-7 as a cyclopropylmethyl-containing comparator. The cyclopropyl ring is established in medicinal chemistry as a motif that attenuates cytochrome P450-mediated oxidative N-dealkylation [3]. Direct comparative metabolic stability assays between CAS 169943-53-7 and its N-methyl congener (CAS 169943-40-2) in hepatocyte or microsomal systems would be required to quantify the magnitude of this advantage for the PPMA scaffold specifically.

Pharmacological Tool Compound for α1A-Adrenoceptor Research

Vendor technical documentation identifies CAS 169943-53-7 (referred to as CPPMM) as an α1A-adrenoceptor antagonist with potential antihypertensive properties [4]. Researchers investigating subtype-selective adrenoceptor pharmacology may utilize this compound as a tool, with the caveat that confirmatory binding and functional assay data from peer-reviewed primary literature are currently limited. Procurement for this application should be accompanied by in-house pharmacological profiling to verify potency and selectivity against related adrenoceptor subtypes (α1B, α1D, α2).

QSAR Model Validation and Expansion Studies

The published PPMA QSAR models (R² = 0.73, 0.45, and 0.58 for 5-HT2A, SERT, and hERG, respectively) [1] were developed using a specific training set of PPMA compounds. CAS 169943-53-7, with its cyclopropylmethyl N-substituent and 4-phenoxy aryl pattern, represents a structural combination that may lie near or beyond the edge of the original model's applicability domain. Experimental determination of its 5-HT2A Ki, SERT Ki, and hERG IC50 would serve as a valuable external validation data point for assessing model predictivity and extending the QSAR to include cyclopropyl-containing PPMA derivatives.

Quote Request

Request a Quote for 1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.